molecular formula C19H14N2O3S B2449245 (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-90-7

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2449245
CAS RN: 476309-90-7
M. Wt: 350.39
InChI Key: NDFZBNFIEIHIBO-JXMROGBWSA-N
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Description

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DAAO inhibitor, is a chemical compound that has been extensively researched in recent years due to its potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Electrophilic Substitution Reactions

Research by Aleksandrov and Elchaninov (2017) involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, leading to the formation of a related compound, N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. This compound underwent further reactions, including electrophilic substitution reactions like nitration and bromination, highlighting the chemical versatility of compounds with similar structures (Aleksandrov & Elchaninov, 2017).

Enzymic Cis-Trans Isomerization

Tatsumi, Koga, and Yoshimura (1980) conducted a comparative study on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives. Their research focused on geometrical isomers similar in structure to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, revealing insights into the biochemical transformations of these compounds (Tatsumi, Koga, & Yoshimura, 1980).

Antimicrobial Activity

Yilmaz et al. (2012) synthesized and characterized (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, a compound structurally related to the one . Their study revealed the compound's antimicrobial activities, indicating the potential of similar compounds in pharmaceutical applications (Yilmaz et al., 2012).

Radical Homopolymerization

Huang et al. (2019) explored the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a process that could be relevant for compounds like (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide in polymer science, particularly in applications like enhanced oil recovery (Huang et al., 2019).

Applications in Tissue Engineering

Galperin, Long, and Ratner (2010) developed thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity, relevant for tissue engineering applications. This research highlights the potential of acrylamide derivatives in biomedical applications, such as creating scaffolds for tissue regeneration (Galperin, Long, & Ratner, 2010).

properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(10-7-14-8-11-18(25-14)21(23)24)20-16-9-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-11H,4-5H2,(H,20,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFZBNFIEIHIBO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide

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